5-(4-bromophenyl)-2-methylpentan-2-ol
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Overview
Description
5-(4-Bromophenyl)-2-methylpentan-2-ol is an organic compound characterized by a bromophenyl group attached to a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-methylpentan-2-ol typically involves the reaction of 4-bromobenzyl chloride with 2-methylpentan-2-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-2-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5-(4-bromophenyl)-2-methylpentan-2-one or 5-(4-bromophenyl)-2-methylpentanoic acid.
Reduction: Formation of 5-(4-phenyl)-2-methylpentan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Bromophenyl)-2-methylpentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-methylpentan-2-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to modulation of their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-2-methylpentan-2-ol
- 5-(4-Fluorophenyl)-2-methylpentan-2-ol
- 5-(4-Methylphenyl)-2-methylpentan-2-ol
Uniqueness
5-(4-Bromophenyl)-2-methylpentan-2-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and increases its lipophilicity, potentially improving its interaction with biological membranes.
Properties
CAS No. |
87077-85-8 |
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Molecular Formula |
C12H17BrO |
Molecular Weight |
257.2 |
Purity |
95 |
Origin of Product |
United States |
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